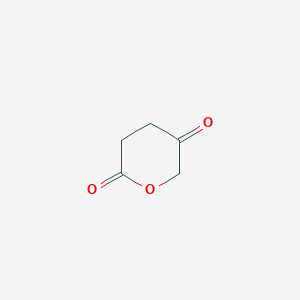

Tetrahydropyran-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

oxane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHJUGYOSOGTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tetrahydropyran 2,5 Dione and Its Functionalized Analogs

Direct Synthetic Routes to the Tetrahydropyran-2,5-dione Ring System

Direct methods for constructing the this compound ring system are foundational in organic synthesis. These strategies primarily involve the formation of the six-membered ring through cyclization or the construction of the dione (B5365651) functionality via oxidation and rearrangement.

Cyclization Strategies for the Formation of the Six-Membered Ring

The formation of the tetrahydropyran (B127337) ring is a key step in the synthesis of this compound. Various cyclization strategies have been developed to construct this six-membered heterocycle. nih.gov

One prominent method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with a carbonyl compound. researchgate.net This reaction proceeds through a chair-like transition state, often leading to high stereocontrol. nih.gov The resulting carbocation can be trapped by a nucleophile to yield the desired tetrahydropyran. nih.gov For instance, the SnCl4-mediated Prins cyclization has been utilized for the stereoselective construction of tetrahydropyran rings. researchgate.net

Intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, catalyzed by platinum, offers another route to tetrahydropyrans. organic-chemistry.org This method is tolerant of various functional groups, including esters, amides, and ethers. organic-chemistry.org

Oxidation and Rearrangement Pathways for Dione Construction

The construction of the dione functionality within the tetrahydropyran ring often involves oxidation or rearrangement reactions. The Achmatowicz rearrangement is a powerful tool for converting furans into dihydropyranones, which are precursors to tetrahydropyran-2,5-diones. chim.it This oxidative ring expansion is typically carried out using reagents like N-bromosuccinimide (NBS). chim.it

Another significant rearrangement is the Baeyer-Villiger oxidation, which transforms cyclic ketones into lactones. This reaction can be employed to introduce the second carbonyl group into a pre-existing tetrahydropyranone ring system. beilstein-journals.org The reaction is often performed using peracids or hydrogen peroxide in the presence of a Lewis or Brønsted acid. beilstein-journals.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of tetrahydropyran-2,5-diones and their analogs. Lewis and Brønsted acids, transition metals, and organocatalysts have all been successfully employed to facilitate these transformations.

Application of Lewis Acid and Brønsted Acid Catalysis for Cyclization

Both Lewis and Brønsted acids are widely used to catalyze the cyclization reactions that form the tetrahydropyran ring. researchgate.net Lewis acids, such as boron trifluoride etherate (BF3·OEt2) and tin tetrachloride (SnCl4), are effective in promoting Prins-type cyclizations. nih.govresearchgate.net For example, BF3·OEt2 has been used in the synthesis of tetrahydropyran-4-ones through a Prins reaction of a chiral β-hydroxy-dioxinone with an aldehyde. nih.gov Scandium triflate has also proven to be an effective catalyst for Prins macrocyclizations. nih.gov

Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), are also efficient catalysts for cyclization. uva.esnih.gov They can mediate the hydroalkoxylation of silylated alkenols to form polysubstituted tetrahydropyrans with good yields and excellent diastereoselectivities. uva.es The use of p-TsOH in the acid-mediated cyclization of allylsilyl alcohols has been shown to provide the desired silylated tetrahydropyran derivatives in good yields. uva.es

Table 1: Comparison of Acid Catalysts in Cyclization Reactions

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| BF3·OEt2 | Prins Cyclization | β-hydroxy-dioxinone and aldehyde | Pyran–dioxinone | 63 | nih.gov |

| Scandium triflate | Prins Macrocyclization | - | 16-member macrocycle | 66 | nih.gov |

| p-TsOH | Acid-mediated cyclization | Allylsilyl alcohol | Silylated tetrahydropyran | Good | uva.es |

Transition Metal-Mediated Synthetic Transformations

Transition metals, particularly palladium and rhodium, have emerged as powerful catalysts for the synthesis of tetrahydropyran derivatives. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are effective in mediating oxidative Heck redox-relay strategies for the synthesis of 2,6-trans-tetrahydropyrans. acs.org This method allows for the stereoselective formation of C-aryl-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org Palladium(II) acetate, in combination with a suitable ligand, can catalyze the aminocarbonylation of γ-alkenyl tosylamides to produce substituted tetrahydropyrans. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the chemodivergent synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives, which can be seen as analogs of the tetrahydropyran system. rsc.org Rhodium-catalyzed intramolecular hydroamination of unactivated alkenes provides a route to nitrogen-containing heterocycles, which shares mechanistic principles applicable to oxygen heterocycles. acs.org

Organocatalytic Methods for Stereoselective Ring Formation

Organocatalysis has become a valuable tool for the asymmetric synthesis of tetrahydropyrans, offering a metal-free alternative for stereoselective ring formation. acs.org Chiral organocatalysts, such as diphenylprolinol derivatives, can catalyze domino Michael addition/acetalization processes to form highly substituted tetrahydropyrans with excellent enantioselectivity. acs.org

Bifunctional organocatalysts, like squaramides and thioureas, have been successfully used in cascade oxa-Michael/Michael reactions to produce spiro-tetrahydropyran-pyrazolones with high enantio- and diastereoselectivities. researchgate.net These catalysts activate the substrates through hydrogen bonding, facilitating the stereocontrolled formation of the tetrahydropyran ring. researchgate.net

Table 2: Organocatalysts in Tetrahydropyran Synthesis

| Organocatalyst | Reaction Type | Substrates | Product | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| O-TMS protected diphenylprolinol | Domino Michael/Acetalization | Aldehydes and nitroolefins | Polysubstituted tetrahydropyrans | Excellent | acs.org |

| Bifunctional squaramide | Oxa-Michael/Michael Cascade | γ-hydroxyenones and unsaturated pyrazolones | Spiro-tetrahydrofuran-pyrazolones | High | researchgate.net |

Stereoselective Synthesis of Chiral this compound Scaffolds

The synthesis of chiral tetrahydropyran rings is a significant area of research, often employing strategies like the Prins cyclization, hetero-Diels-Alder reactions, and various organocatalytic methods to control stereochemistry. These methods are well-documented for a wide range of substituted tetrahydropyrans. Unfortunately, direct application and specific examples for the stereoselective synthesis of the this compound scaffold have not been reported in the available literature.

Diastereoselective and Enantioselective Cyclization Strategies

General strategies for achieving diastereoselectivity and enantioselectivity in the formation of the tetrahydropyran ring often rely on the use of chiral catalysts, auxiliaries, or substrates. For instance, organocatalytic oxa-conjugate addition reactions have been employed for the stereoselective synthesis of 2,6-trans-tetrahydropyrans. lookchem.com Similarly, Brønsted acid-mediated cyclization of silylated alkenols can provide polysubstituted tetrahydropyrans with high diastereoselectivity.

A potential, though unconfirmed, pathway to chiral this compound could theoretically involve the asymmetric oxidation of a precursor like 5-hydroxytetrahydropyran-2-one or the cyclization of a chiral 2-hydroxyglutaric acid derivative. However, no studies demonstrating these specific transformations to yield the target dione have been found.

Substrate-Controlled Approaches for Stereochemical Induction

Substrate-controlled synthesis is a powerful method where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. In the context of tetrahydropyran synthesis, the inherent chirality within a starting homoallylic alcohol, for example, can direct the formation of new stereocenters during a Prins cyclization. researchgate.netacs.org

For the specific synthesis of a chiral this compound, one could envision a starting material such as a chiral, substituted 2-hydroxyglutaric acid derivative undergoing lactonization. The stereocenters present in the substrate would directly influence the stereochemistry of the resulting cyclic dione. This remains a hypothetical approach, as no published examples of this specific substrate-controlled cyclization for this compound were identified.

Modular and Convergent Syntheses of Substituted Tetrahydropyran-2,5-diones

Modular and convergent syntheses are efficient strategies that involve the independent synthesis of different fragments of a target molecule, which are then combined (converged) in the later stages. This approach is widely used in the synthesis of complex natural products containing tetrahydropyran rings. google.com For instance, a convergent approach to a 2-hydroxypyran motif might involve the esterification of two separate fragments followed by an intramolecular reductive cyclization. semanticscholar.org

A theoretical convergent synthesis of a substituted this compound could involve the coupling of a fragment containing a latent carboxylic acid and a fragment containing a latent α-keto-ester functionality, followed by a final cyclization step. However, the literature does not provide any concrete examples of such a modular synthesis for this specific dione scaffold.

Green Chemistry Principles in the Synthesis of Tetrahydropyran-2,5-diones

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of renewable feedstocks, environmentally benign solvents (like water or ethanol), and catalytic methods to improve atom economy. researchgate.netmdpi.comnih.gov

While there are many examples of green chemistry being applied to the synthesis of various heterocyclic compounds, including some tetrahydropyran derivatives, no specific methods have been reported for the synthesis of this compound that explicitly adhere to green chemistry principles. Potential green approaches could involve:

Biocatalysis: Using enzymes for the selective oxidation of a diol precursor or the cyclization of a bio-derived hydroxy acid. For example, the enzymatic oxidation of 1,5-pentanediol (B104693) can lead to cyclic lactols and lactones. researchgate.netresearchgate.net

Catalysis in Green Solvents: Performing cyclization reactions in water, which has been shown to be effective for certain Prins cyclizations to form tetrahydropyran-4-ols. semanticscholar.org

Use of Bio-based Precursors: Deriving starting materials from renewable biomass, such as the conversion of carbohydrates into intermediates like 2,5-hexanedione. acs.org

These remain speculative applications in the absence of dedicated research on the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of Tetrahydropyran 2,5 Dione

Reactions Involving the Carbonyl Functionalities

The two carbonyl groups of Tetrahydropyran-2,5-dione, located at the C2 and C5 positions, exhibit distinct reactivity profiles. The C5-carbonyl behaves as a typical ketone, while the C2-carbonyl is part of a lactone functionality. This structural arrangement dictates the regioselectivity of various transformations. The compound is known to be reactive towards both nucleophiles and electrophiles, making it a versatile synthetic intermediate. mdpi.com

Nucleophilic Additions to Ketone Centers

The primary site for nucleophilic attack on the intact ring is the carbonyl carbon of the ketone at the C5 position. This is because the lactone carbonyl at C2 is stabilized by the ring oxygen atom, making it inherently less electrophilic than a simple ketone. Nucleophilic addition reactions are fundamental to the derivatization of this molecule.

General Mechanism: A nucleophile (Nu⁻) attacks the electrophilic carbon of the C5 ketone, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate can then be protonated, typically by a weak acid during workup, to yield a tertiary alcohol.

Research Findings: While specific studies detailing the nucleophilic addition to this compound are not extensively documented, the reactivity of analogous cyclic ketones is well-established. For instance, reactions of structurally similar 5-acyl-3,4-dihydro-2H-pyrans with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) proceed via 1,2-addition to the ketone, yielding tertiary alcohols. researchgate.net It is mechanistically plausible that this compound would react in a similar fashion. The presence of two carbonyl groups in related diones, such as 3,3,4,4-tetramethyldihydrofuran-2,5-dione, allows them to participate in various nucleophilic addition and condensation reactions. bloomtechz.com

Enolization and Reactions at the Alpha-Positions

The tetrahydropyran (B127337) ring possesses protons at positions alpha to the carbonyl groups (C3, C4, and C6), which can be abstracted under basic conditions to form enolates. The acidity of these protons varies significantly.

C4-Protons: The protons on the C4 methylene (B1212753) group, being alpha to the C5 ketone, are the most acidic and are readily removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in a range of subsequent reactions.

C6-Protons: The protons at the C6 position are alpha to the lactone carbonyl. While enolization is possible here, it is generally less favorable than at the C4 position.

C3-Protons: The protons at C3 are alpha to the ester oxygen atom and are not significantly acidic.

Research Findings: Studies on related tetrahydropyran-2,4-dione derivatives demonstrate that they can be reacted with acid chlorides in the presence of a base. doi.org This reaction proceeds through the formation of an enol ester, indicating the accessibility of the enolate intermediate. doi.org A similar pathway can be proposed for this compound, where treatment with a base and an electrophile (e.g., an alkyl halide or acyl chloride) would lead to functionalization at the C4 position. This enolization is a key step in many condensation reactions.

Condensation Reactions and Derivatization

The formation of an enolate at the C4 position opens the door to various condensation reactions, which are powerful tools for carbon-carbon bond formation and further derivatization.

Plausible Reaction Pathways:

Aldol (B89426) Condensation: The enolate of this compound could react with an aldehyde or another ketone to form a β-hydroxy ketone adduct. Subsequent dehydration could lead to an α,β-unsaturated ketone derivative.

Claisen-Type Condensation: While less common for ketone enolates, reaction with an ester under strongly basic conditions could lead to a β-dicarbonyl product.

Knoevenagel Condensation: In a reaction analogous to the synthesis of Primidone, which involves the condensation of a dione (B5365651) with an aldehyde, this compound could potentially react with aldehydes in the presence of a base. researchgate.net

Reaction with Amines: Condensation of related dihydropyrans with primary amines can lead to the formation of enaminals, sometimes accompanied by ring-opening. researchgate.net Similar reactions with this compound could yield enamine derivatives or lead to more complex heterocyclic systems.

Ring-Opening Transformations of this compound

The presence of the lactone functionality makes the tetrahydropyran ring susceptible to cleavage under various conditions, most notably through hydrolysis or polymerization.

Hydrolytic Ring Cleavage Mechanisms

The ester bond within the lactone is the primary target for hydrolysis, which can be catalyzed by either acid or base. This reaction results in the opening of the heterocyclic ring to form a linear carboxylic acid derivative.

Base-Catalyzed Hydrolysis (Saponification):

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon (C2) of the lactone.

Tetrahedral Intermediate: This addition forms a tetrahedral intermediate.

Ring-Opening: The ring opens by the cleavage of the C2-O1 acyl-oxygen bond, reforming the carbonyl double bond and expelling the alkoxide.

Protonation: The resulting alkoxide rapidly abstracts a proton from the newly formed carboxylic acid (or solvent) to yield the final product, a 5-oxohexanoate (B1238966) salt. Acidic workup is required to obtain the neutral hydroxy acid.

Acid-Catalyzed Hydrolysis:

Protonation: An acid catalyst (H₃O⁺) protonates the carbonyl oxygen at C2, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the ring oxygen (O1).

Ring-Opening: The C2-O1 bond cleaves, opening the ring and forming the final product, 5-hydroxy-4-oxohexanoic acid.

In both mechanisms, the reaction is essentially the irreversible cleavage of the ester bond to yield a linear chain containing both a carboxylic acid and a ketone.

Studies on Ring-Opening Polymerization (ROP) of Related Cyclic Diones as Mechanistic Models

Ring-Opening Polymerization (ROP) is a major route for producing biodegradable polymers from cyclic monomers like lactones, lactides, and other related heterocycles. mdpi.com While specific ROP studies on this compound are not prominent, the mechanisms are well-understood from extensive research on analogous cyclic diones, such as lactide (3,6-dimethyl-1,4-dioxane-2,5-dione) and 1,4-oxathiane-2,5-diones. rsc.orgfrontiersin.org These polymerizations can proceed through anionic, cationic, or coordination-insertion mechanisms, depending on the initiator or catalyst used. mdpi.comgoogleapis.com

Anionic ROP: Anionic ROP is initiated by a nucleophilic attack on the monomer. mdpi.com For a monomer like 3-methyl-1,4-oxathiane-2,5-dione, an anionic initiator (e.g., a thiol with a base catalyst) can selectively cleave the thioester bond, leading to a propagating chain with a thiol end. frontiersin.org The general mechanism involves the nucleophilic attack of an initiator or the growing polymer chain end on the carbonyl carbon of the monomer, leading to ring-opening and regeneration of the active anionic species. googleapis.com

Cationic ROP: In cationic ROP, an electrophilic initiator is attacked by a polarized functionality in the monomer, creating a cationic propagating species. googleapis.com For cyclic esters, this typically involves the protonation or Lewis acid coordination to the carbonyl oxygen, followed by nucleophilic attack from another monomer molecule. This mechanism has been studied for various cyclic oxoester-thioester hybrid monomers. frontiersin.org

Coordination-Insertion ROP: This is the most common and controlled method for ROP of cyclic esters, often employing metal-based catalysts (e.g., tin, zinc, aluminum complexes). rsc.org The mechanism generally involves:

Coordination: The carbonyl oxygen of the monomer coordinates to the metal center of the catalyst.

Nucleophilic Attack: An alkoxide group attached to the metal center attacks the coordinated carbonyl carbon.

Insertion and Cleavage: The monomer's acyl-oxygen bond cleaves, and the monomer is inserted into the metal-alkoxide bond, elongating the polymer chain and regenerating the active site for the next monomer addition.

The table below summarizes ROP studies on model compounds related to this compound.

| Monomer | Initiator / Catalyst System | Polymerization Type | Resulting Polymer | Reference |

| ε-Caprolactone, Lactide | Pyridinyl Schiff base Zn(II)/Cu(II) complexes | Coordination ROP | Low molecular weight polyesters | rsc.org |

| 3-Methyl-1,4-oxathiane-2,5-dione | Thiol / 2,6-lutidine | Anionic ROP | Poly(oxoester-thioester) | frontiersin.org |

| L-Lactide | Yttrium complexes | Coordination ROP | Polylactide (PLA) | |

| Spiro 6-methyl-1,4-dioxane-2,5-dione | 1,5,7-triazabicyclo[4.4.0]dec-5-ene / Benzyl alcohol | Anionic ROP | Lactide-opened homopolymer |

These model systems highlight that the lactone portion of this compound would be the reactive site for ROP, leading to the formation of polyesters with a ketone group pending on the polymer backbone. The choice of catalyst would be crucial for controlling the polymerization and the properties of the resulting material.

Electrophilic and Radical Transformations of the Tetrahydropyran Ring

The reactivity of the this compound scaffold is characterized by the presence of both a ketone and a lactone (cyclic ester) functionality. These carbonyl groups are the primary sites for electrophilic attack, while the saturated carbon framework of the ring can undergo radical transformations.

The carbonyl carbons of the ketone and lactone moieties are inherently electrophilic and susceptible to attack by nucleophiles. Beyond this, the ring itself can participate in a variety of transformations. Electrophilic reactions often proceed via the formation of an oxocarbenium ion, a key intermediate in processes like the Prins cyclization used to construct the tetrahydropyran ring. nih.govnih.gov The stability and subsequent reaction pathways of this cation dictate the final product structure. For instance, the Prins cyclization of homoallylic alcohols with aldehydes, catalyzed by acids, proceeds through an (E)-oxocarbenium ion which is stabilized in a chair-like transition state, leading to stereoselective outcomes. organic-chemistry.org While this is a formation of the ring, the principles of oxocarbenium ion chemistry are relevant to the ring's potential electrophilic reactions.

Radical reactions offer an alternative pathway for functionalizing the tetrahydropyran ring. These transformations are particularly effective for creating carbon-carbon and carbon-heteroatom bonds at C(sp³)–H positions, which are typically unreactive. nih.govacs.org One studied example involves triplet-sensitised intramolecular reactions where a furanone moiety, upon photochemical excitation, abstracts a hydrogen atom from a tethered tetrahydropyran ring. nih.gov This hydrogen abstraction preferentially occurs at the anomeric center or the 5'-position of the tetrahydropyran moiety, leading to a biradical intermediate that subsequently combines to form a new C-C bond. nih.gov The regioselectivity of this process is highly dependent on the conformation and relative configuration of the substrate. nih.gov Furthermore, general protocols for the direct cyanation of C(sp³)–H bonds in ethers like tetrahydropyran have been developed using photochemically generated radicals, highlighting the potential for direct functionalization of the saturated ring. acs.org

Table 1: Summary of Representative Electrophilic and Radical Transformations This table summarizes potential and observed transformations of the tetrahydropyran ring system based on its constituent functional groups and related studies.

| Reaction Type | Reagents/Conditions | Position(s) of Reactivity | Product Type |

| Electrophilic | |||

| Prins-type Cyclization (Formation) | Aldehyde/Ketone, Homoallylic alcohol, Acid catalyst (e.g., PMA, In(OTf)₃) | C2, C6, C4 | Substituted Tetrahydropyran-4-ol |

| Baeyer-Villiger Oxidation (of precursor ketone) | Peroxy acid (e.g., m-CPBA) | Carbonyl carbon | Lactone |

| Radical | |||

| Intramolecular H-Abstraction | Acetone (photosensitizer), UV light | Anomeric C-H, C5'-H | Cyclized furanone-pyran adduct |

| C(sp³)–H Cyanation | Benzophenone, TsCN, UV light | α-alkoxy C-H | α-cyano-tetrahydropyran |

| Intramolecular Cyclization | n-Bu₃SnH, AIBN | β-alkoxyacrylate tether | Fused tetrahydropyran derivative |

Comprehensive Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of reactions involving the tetrahydropyran ring is crucial for controlling reaction outcomes and designing synthetic strategies. This involves detailed kinetic studies to determine reaction rates and dependencies, as well as pathway analysis to map the journey from reactants to products through various intermediates and transition states.

Kinetic studies provide quantitative insight into reaction mechanisms. For reactions involving lactones, kinetic analysis often focuses on ring-opening or formation. The hydrolysis of β-lactones, for instance, has been shown to be second-order, with rates dependent on the concentration of nucleophiles like hydroxide or halide ions. researchgate.net In some cases, such as the formation of medium-sized lactone rings (8-9 members) from ω-bromoalkanoate ions, the kinetics can be complex, showing a mix of first-order (cyclization) and second-order (dimerization) processes.

A key reaction pathway in the chemistry of tetrahydropyrans is the Prins cyclization. nih.gov Mechanistic studies have shown that this reaction proceeds through a tetrahydropyranyl cation intermediate. nih.gov This cation is central to several competing pathways: the desired Prins cyclization, a stereochemistry-scrambling 2-oxonia-Cope rearrangement, and a ring-opening Grob fragmentation. nih.gov The nature of the substituents and the reaction conditions determine which pathway dominates. For example, studies using enantioenriched homoallylic alcohols revealed that electron-rich aromatic substituents could favor the competing oxonia-Cope rearrangement, leading to racemization and reduced yield of the desired product. nih.gov The development of the Mukaiyama Aldol-Prins (MAP) cascade reaction was a direct result of this mechanistic understanding, where an internal nucleophile is used to trap the reactive oxocarbenium ion intermediate, thereby preventing undesirable side reactions. nih.gov

Electrochemical methods have also been used to probe the mechanism of lactone formation from cyclic ketones. caltech.edu Kinetic data from the electrochemical oxidation of cyclohexanone (B45756) suggests a first-order dependence on water concentration (at low concentrations) and a zeroth-order dependence on the ketone substrate. caltech.edu A measured Tafel slope of 139 mV/decade points to an initial electron transfer as the rate-determining step, likely involving the formation of a platinum-hydroxide species that subsequently reacts with the ketone. caltech.edu

Table 2: Selected Kinetic Data for Reactions Related to the this compound System

| Reaction | System | Kinetic Order | Rate-Determining Step | Key Findings | Citation(s) |

| Lactone Formation | ω-bromoalkanoate ions (7-12 membered rings) in aq. DMSO | Mixed 1st and 2nd | Nucleophilic substitution | Reactivity minimum at 8- and 9-membered rings. | |

| Lactone Hydrolysis | β-propiolactone with various ions | 2nd Order | Nucleophilic attack | Reaction with thiosulfate (B1220275) is rapid and quantitative. | researchgate.net |

| Electrochemical Lactonization | Cyclohexanone on Pt anode | 0th order in ketone; 1st order in H₂O (low conc.) | Initial electron transfer | Water acts as the oxygen atom source. | caltech.edu |

Catalysis is paramount in controlling the selectivity of reactions that form or transform the tetrahydropyran ring. The choice of catalyst can profoundly influence diastereoselectivity, chemoselectivity, and enantioselectivity.

In Prins cyclizations, a wide array of catalysts are employed to enhance stereocontrol. Lewis acids and Brønsted acids are commonly used to generate the key oxocarbenium ion intermediate. nih.gov For example, phosphomolybdic acid (PMA) in water has been shown to be a highly efficient and environmentally friendly catalyst for the Prins cyclization of homoallylic alcohols with aldehydes, affording 4-hydroxytetrahydropyran derivatives with high all-cis selectivity. organic-chemistry.orgorganic-chemistry.org This high selectivity is attributed to the reaction proceeding through a stabilized chair-like transition state where water acts as both the solvent and the nucleophile. organic-chemistry.org Similarly, modified zeolites (e.g., H- and Fe-forms of Beta zeolites) and mesoporous silicates like Ce-MCM-41 have been studied as heterogeneous catalysts, with Ce-MCM-41 showing high yield and selectivity. researchgate.net

Catalyst control extends to other reaction types as well. In ring-closing metathesis (RCM) for the synthesis of macrocycles containing a tetrahydropyran unit, the choice of catalyst is critical for controlling the geometry of the newly formed double bond. Tungsten-based alkylidene catalysts have been shown to deliver exceptional Z-selectivity in macrocyclic RCM, a feat that is challenging with more common molybdenum-based catalysts which can cause Z-to-E isomerization. nih.gov

Chemoselectivity can also be manipulated through catalysis. In the hydrogenation of substrates containing both a C=C and a C=O bond, selectivity can be switched by modifying the catalyst environment. For instance, ruthenium nanoparticles supported on a CO₂-responsive polymer can selectively hydrogenate a C=C bond in the presence of a C=O bond under a H₂/CO₂ atmosphere, while under pure H₂, both functional groups are reduced. nih.gov This switch is attributed to the in-situ formation of a carbamate (B1207046) on the polymer support in the presence of CO₂, which alters the catalyst's surface properties and deactivates sites for C=O hydrogenation. nih.gov Similarly, the stereoselectivity of alkyne semihydrogenation using a ruthenium pincer complex can be completely reversed by the presence or absence of a catalytic amount of a thiol additive, which acts as a reversible inhibitor. acs.org

Table 3: Examples of Catalyst Systems for Selectivity Control in Tetrahydropyran-Related Syntheses

| Reaction Type | Catalyst System | Substrate Type | Selectivity Controlled | Mechanism of Control | Citation(s) |

| Prins Cyclization | Phosphomolybdic Acid (PMA) in H₂O | Homoallylic alcohol + Aldehyde | Diastereoselectivity (all-cis) | Stabilization of chair-like transition state; water as nucleophile. | organic-chemistry.org |

| Prins Cyclization | Ce-MCM-41 | Isopulegol + Benzaldehyde | Yield and Diastereoselectivity | Heterogeneous catalysis with specific active sites. | researchgate.net |

| Ring-Closing Metathesis | Tungsten-based alkylidene | Diene with tetrahydropyran moiety | Stereoselectivity (Z-alkene) | Attenuated catalyst activity prevents Z-to-E isomerization. | nih.gov |

| Hydrogenation | Ru nanoparticles on CO₂-responsive polymer | Ketone-containing furan (B31954) derivatives | Chemoselectivity (C=C vs C=O) | CO₂ triggers reversible surface modification of the support. | nih.gov |

| Alkyne Semihydrogenation | Ru-pincer complex + Thiol additive | Internal alkynes | Stereoselectivity (Z vs E alkene) | Reversible poisoning/inhibition of the catalyst by the thiol. | acs.org |

Functionalization and Advanced Derivatization of the Tetrahydropyran 2,5 Dione Scaffold

Regioselective and Chemoselective Modification of the Core Structure

Controlling the site of reaction (regioselectivity) and the type of reaction (chemoselectivity) is paramount when modifying the tetrahydropyran-2,5-dione ring. The inherent electronic differences between the lactone and ketone moieties, as well as the varying acidity of the alpha-protons, are key factors that can be exploited to direct chemical modifications. Organocatalysis, for instance, has emerged as a powerful tool for governing regiodivergent reactions by carefully selecting catalysts, solvents, or additives to steer a reaction towards a specific constitutional isomer. mdpi.com

The introduction of carbon-based substituents such as alkyl, acyl, and aryl groups onto the this compound framework is fundamental for building molecular complexity. These reactions typically proceed via the formation of an enolate intermediate. The regioselectivity of these reactions—whether substitution occurs at the C-4 position (alpha to the ketone) or the C-6 position (alpha to the lactone)—is a significant consideration.

Alkylation: Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst. libretexts.orgnih.gov In the context of this compound, alkylation is more likely to occur at the nucleophilic carbon positions alpha to the carbonyl groups. The C-4 position is generally more reactive toward alkylation due to the higher kinetic acidity of its protons compared to the C-3 or C-6 positions. Base-mediated deprotonation generates an enolate, which can then react with an electrophilic alkyl halide. The choice of base and reaction conditions can influence the outcome, including the potential for O-alkylation versus C-alkylation. Due to the character of the starting material, regioselective reactions with electrophiles are a key strategy for modification. researchgate.netresearchgate.net

Acylation: Acylation involves the introduction of an acyl group (R-C=O) and is often accomplished using acyl chlorides or anhydrides. Similar to alkylation, Friedel-Crafts acylation is a standard method for aromatic substrates. libretexts.orgnih.gov For the this compound scaffold, acylation can be directed to the C-4 position under basic conditions. The resulting β-dicarbonyl moiety can exist in equilibrium with its enol tautomer, providing further opportunities for derivatization.

Arylation: Introducing aryl groups can be achieved through various modern cross-coupling reactions. While classic Friedel-Crafts arylation is generally not feasible due to catalyst and substrate limitations, methods like the Suzuki or Negishi coupling could be adapted. This would require prior functionalization of the this compound ring, for instance, through alpha-halogenation, to prepare it for the coupling step.

Table 1: Summary of Potential Alkylation and Acylation Strategies

| Reaction Type | Reagents | Typical Site of Reaction | Notes |

|---|---|---|---|

| Alkylation | LDA, Alkyl Halide (e.g., CH₃I) | C-4 | Kinetically controlled enolate formation at the ketone α-position. |

| NaH, Alkyl Halide | C-4 / O-Alkylation | Stronger bases may lead to a mixture of C- and O-alkylated products. | |

| Acylation | NaH, Acyl Chloride (e.g., CH₃COCl) | C-4 | Forms a 1,3-dicarbonyl system, enhancing the acidity of the C-4 proton. |

| N-Alkylation | Propargyl bromide | N-atom | In related heterocyclic systems, N-alkylation is a common strategy for functionalization. beilstein-journals.org |

The incorporation of heteroatoms like halogens or hydroxyl groups can significantly alter the chemical and physical properties of the this compound scaffold.

Halogenation: The introduction of halogen atoms can be achieved through several methods. Alpha-halogenation of the ketone at the C-4 position is a common transformation, typically proceeding via an enol or enolate intermediate in the presence of an electrophilic halogen source (e.g., Br₂, NBS). This reaction provides a synthetically useful handle for subsequent nucleophilic substitution or cross-coupling reactions. The Hunsdiecker reaction and its variants, which involve the halodecarboxylation of carboxylic acids, represent another major pathway to organic halides. acs.org In some cases, bromocyclization of unsaturated precursors can be used to construct halogenated tetrahydropyran (B127337) rings stereoselectively. rptu.de

Hydroxylation: Direct hydroxylation of the this compound ring is challenging but can be accomplished through the oxidation of an enolate intermediate using reagents like MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) or via a two-step sequence involving alpha-halogenation followed by nucleophilic substitution with a hydroxide (B78521) source. Transition metal-free methods have been developed for the hydroxylation of electron-poor aryl halides, which could potentially be adapted for halogenated this compound derivatives. whiterose.ac.uk

Synthesis of Spirocyclic and Fused this compound Systems

The this compound scaffold can be elaborated into more complex molecular architectures, including spirocyclic and fused ring systems. These structures are of significant interest in medicinal chemistry and natural product synthesis.

Spirocyclic Systems: Spiro compounds feature two rings connected by a single common atom. The synthesis of spiro-tetrahydropyran derivatives can be achieved through various cascade or cycloaddition reactions. nih.govrsc.org For example, an organocatalytic asymmetric oxa-Michael-Michael reaction between appropriate precursors can lead to the formation of spiro-tetrahydropyran-pyrazolones. researchgate.net Another powerful strategy involves the [2+2] cycloaddition of a keteniminium salt with a disubstituted olefin to form a cyclobutanone, which can then be converted to a spiro-epoxide and further elaborated. nih.gov The inherent ring strain in small spirocyclic systems, such as oxaspiro[2.3]hexanes, can be harnessed for subsequent synthetic transformations. nih.gov

Fused Systems: Fused rings share two or more common atoms. The synthesis of fused pyran derivatives often relies on annulation strategies. A tandem conjugate addition-intramolecular Horner-Wadsworth-Emmons olefination provides a novel approach to cyclopentene[c]chroman-2-ones, a type of fused pyran system. core.ac.uk Similarly, intramolecular Heck coupling reactions have been used to create fused quinoline (B57606) derivatives. nih.gov For the this compound system, an intramolecular aldol (B89426) condensation or a Dieckmann-type condensation could be envisioned, starting from a suitably substituted precursor, to construct a fused ring.

Conformational Analysis of Substituted Tetrahydropyran-2,5-diones

The three-dimensional shape and flexibility of this compound derivatives are critical to their function and reactivity. Conformational analysis provides insight into the most stable arrangements of the atoms in space.

Similar to cyclohexane, the tetrahydropyran ring preferentially adopts a chair conformation to minimize torsional and angle strain. csbsju.eduwikipedia.org In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. However, the presence of the C-2 and C-5 carbonyl groups, which are sp²-hybridized and planar, introduces some deviation from an ideal chair, leading to a partially flattened structure.

The this compound ring is not static but undergoes a dynamic process known as a ring flip or chair flip . wikipedia.org During this process, the ring passes through higher-energy intermediate conformations (like the half-chair, twist-boat, and boat) to interconvert between two distinct chair forms. wikipedia.org In a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. youtube.com The energy barrier for this interconversion determines the rate of the flip. At room temperature, this process is typically rapid on the NMR timescale, leading to averaged signals for axial and equatorial protons unless the equilibrium is heavily biased towards one conformer. wikipedia.org

The presence of substituents on the this compound ring significantly influences the conformational equilibrium. Generally, a chair conformation that places the largest substituent in an equatorial position is favored to avoid destabilizing steric interactions, specifically 1,3-diaxial interactions. wikipedia.orgchemistrysteps.com

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value (conformational free energy). A larger A-value indicates a stronger preference for the equatorial position. For example, the methyl group in methylcyclohexane (B89554) has an A-value of approximately 1.7 kcal/mol, meaning the equatorial conformer is significantly more stable. wikipedia.org

In substituted tetrahydropyran-2,5-diones, the conformational preference will depend on the position and nature of the substituent:

C-4 and C-6 Substituents: Bulky groups at these positions will strongly prefer the equatorial orientation to avoid steric clash with the axial positions on the ring.

C-3 Substituents: Substituents at the C-3 position will also generally favor the equatorial position.

Electronic Effects: Beyond sterics, electronic effects like hyperconjugation can play a role in stabilizing certain conformations. researchgate.net The presence of electronegative atoms or polar bonds can introduce dipole-dipole interactions and stereoelectronic effects that influence the conformational landscape.

Table 2: Predicted Conformational Preferences of a Generic 'R' Group

| Position of 'R' Group | More Stable Conformer | Primary Reason |

|---|---|---|

| C-3 | Equatorial | Avoidance of 1,3-diaxial interactions with the C-5 axial position. |

| C-4 | Equatorial | Avoidance of 1,3-diaxial interactions with the C-6 and C-2 axial positions. |

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical assignment of tetrahydropyran-2,5-dione. Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the saturated heterocyclic ring. The chemical shifts and coupling constants of these protons are indicative of their spatial relationships. For instance, protons adjacent to the carbonyl groups and the ring oxygen will exhibit characteristic downfield shifts due to the electron-withdrawing nature of these functionalities. In related tetrahydropyran (B127337) structures, protons on the pyran ring typically appear in the δ ~3.5–4.5 ppm region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in establishing the connectivity between neighboring protons, while NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the through-space proximity of protons, which is crucial for assigning the relative stereochemistry of the molecule. researchgate.net

Detailed analysis of the coupling constants and chemical shifts from both ¹H and ¹³C NMR spectra allows for the determination of the preferred conformation of the tetrahydropyran ring, which can exist in various forms such as chair, boat, or twist-boat conformations. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |

| H3 | ~2.5-3.0 | ~40-50 | COSY with H4; HMBC to C2, C4, C5 |

| H4 | ~2.0-2.5 | ~30-40 | COSY with H3, H6; HMBC to C3, C5, C6 |

| H6 | ~4.0-4.5 | ~65-75 | COSY with H4; HMBC to C2, C4, C5 |

| C2 | - | ~170-180 (C=O) | HMBC from H3, H6 |

| C3 | - | ~40-50 | HSQC with H3; HMBC from H4 |

| C4 | - | ~30-40 | HSQC with H4; HMBC from H3, H6 |

| C5 | - | ~200-210 (C=O) | HMBC from H3, H4, H6 |

| C6 | - | ~65-75 | HSQC with H6; HMBC from H4 |

Note: The predicted values are estimates based on related structures and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular mass, allowing for the determination of the elemental composition. google.com The molecular formula of this compound is C₅H₆O₃, with a monoisotopic mass of approximately 114.03 Da. nih.gov

Electron Ionization (EI) mass spectrometry is commonly used to induce fragmentation of the molecule. The resulting mass spectrum displays a series of fragment ions that are characteristic of the compound's structure. The fragmentation pattern of this compound would likely involve initial cleavages of the heterocyclic ring. Common fragmentation pathways for cyclic esters and ketones include the loss of small neutral molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and ethylene (B1197577) (C₂H₄).

Expected Fragmentation Pattern:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. This could lead to the loss of a CO molecule from the ketone at position 5 or the ester at position 2.

Retro-Diels-Alder (RDA) reaction: Although less common in saturated rings, a retro-Diels-Alder type fragmentation could occur, leading to the cleavage of the ring into smaller charged and neutral fragments.

Loss of the side chain: In substituted derivatives of this compound, the loss of the substituent group is a prominent fragmentation pathway.

The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule and for identifying it in complex mixtures. In related tetrahydropyran derivatives, a characteristic fragment at m/z 85 is often observed, corresponding to the loss of a substituent from the ring. massbank.jp

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups in different chemical environments (a lactone and a ketone), two distinct C=O stretching bands are expected. The lactone carbonyl typically absorbs at a higher frequency (around 1735-1750 cm⁻¹) compared to the ketone carbonyl (around 1705-1725 cm⁻¹). The C-O-C stretching vibration of the ether linkage within the tetrahydropyran ring would appear in the fingerprint region, typically around 1100 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the ring are expected in the 2850-3000 cm⁻¹ region. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretching vibrations are also visible in the Raman spectrum, their intensities may differ from those in the IR spectrum. Non-polar bonds, such as the C-C bonds of the ring, often produce stronger signals in Raman than in IR. This can provide additional structural information about the carbon skeleton of the molecule.

Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (Lactone) | Stretching | 1735 - 1750 | IR, Raman |

| C=O (Ketone) | Stretching | 1705 - 1725 | IR, Raman |

| C-O-C (Ether) | Stretching | 1050 - 1150 | IR, Raman |

| C-H (sp³ CH₂) | Stretching | 2850 - 3000 | IR, Raman |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsional angles. This information is crucial for understanding the exact conformation of the tetrahydropyran ring, which can adopt various puckered forms like chair, boat, or twist conformations to minimize steric and torsional strain.

In related tetrahydrofuran-2,5-dione structures, the five-membered ring has been observed to be nearly planar. iucr.org For the six-membered ring of this compound, a chair-like conformation is generally expected to be the most stable. X-ray crystallographic studies on similar pyran-dione derivatives have revealed slightly puckered ring conformations. The crystal packing is influenced by intermolecular interactions such as C-H···O hydrogen bonds. iucr.orgiucr.org

Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6.0 |

| b (Å) | ~10.0 |

| c (Å) | ~14.0 |

| β (°) | ~95 |

| V (ų) | ~830 |

| Z | 4 |

Note: These are hypothetical values and would need to be determined experimentally.

Quantum Chemical Calculations

Quantum chemical calculations provide theoretical insights into the electronic structure, stability, and reactivity of this compound, complementing the experimental data obtained from spectroscopic techniques.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations can be employed to optimize the geometry of this compound and to predict its vibrational frequencies, which can then be compared with experimental IR and Raman spectra. iucr.orgscifiniti.com

DFT calculations can also determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. iucr.org The distribution of the HOMO and LUMO can reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively, providing insights into its reactivity with other chemical species. iucr.org Furthermore, DFT can be used to calculate the electrostatic potential surface, which illustrates the charge distribution and helps to predict sites for electrophilic and nucleophilic attack. iucr.org

Molecular dynamics (MD) simulations are a computational tool used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can be used to explore its conformational landscape by simulating the movement of the atoms over time. This allows for the identification of the most stable conformations and the energy barriers between them. unibo.it

MD simulations can also be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. By simulating the system in a solvent box, one can investigate the solvation process and the nature of the intermolecular forces between the solute and the solvent. In the context of biological systems, MD simulations can be used to dock this compound into the active site of an enzyme or receptor and to study the dynamics of the resulting complex. This can provide valuable information about the binding mode and the key interactions that stabilize the complex.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, particularly through Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate reaction mechanisms involving this compound at a molecular level. While direct computational studies specifically targeting the reaction mechanisms of this compound are not extensively documented in the literature, valuable insights can be drawn from computational analyses of analogous systems, such as the ring-opening of other cyclic anhydrides and the formation of lactones via Baeyer-Villiger oxidation. These studies provide a theoretical framework for understanding the transition states, energy barriers, and reaction pathways that are likely to govern the chemical transformations of this compound.

One of the fundamental reactions involving this compound is its hydrolysis, which leads to the corresponding dicarboxylic acid. Computational models of anhydride (B1165640) hydrolysis typically reveal a multi-step process. The reaction is often catalyzed by the presence of water molecules, which can act as both a nucleophile and a proton shuttle. DFT calculations on similar anhydrides suggest that the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule on one of the carbonyl carbons. The transition state for this step involves the partial formation of the new C-O bond and the elongation of the carbonyl C=O bond. Subsequent proton transfer steps, often facilitated by additional water molecules, lead to the ring-opening and formation of the dicarboxylic acid. The calculated energy barriers for these steps are crucial in determining the reaction kinetics.

Another key reaction pathway for the synthesis of this compound is the Baeyer-Villiger oxidation of a corresponding cyclic diketone precursor, such as cyclopentane-1,3-dione. Computational studies on the Baeyer-Villiger oxidation mechanism have identified a critical tetrahedral intermediate, often referred to as the Criegee intermediate, which is formed from the reaction of the ketone with a peroxy acid. beilstein-journals.orgwikipedia.org The rate-determining step is typically the concerted migration of a substituent from the carbonyl carbon to the adjacent oxygen atom of the peroxide group, leading to the formation of the lactone. wikipedia.org

DFT calculations can model the transition state of this migration, providing detailed geometric parameters. For a symmetrical precursor, the migratory aptitude of different groups would be equivalent. However, for substituted precursors, the calculations can predict which group is more likely to migrate based on the stability of the transition state. The energy profile of the entire reaction, from reactants to the Criegee intermediate, through the transition state, to the final lactone product, can be mapped out computationally.

The table below summarizes hypothetical computational data for key reaction steps involving this compound, based on analogies with similar computed systems.

| Reaction Step | Method/Basis Set | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

| Hydrolysis: Nucleophilic Attack | DFT/B3LYP/6-31G | 15 - 25 | C-O (forming): 1.8 - 2.2 |

| C=O (breaking): 1.3 - 1.4 | |||

| Hydrolysis: Proton Transfer | DFT/B3LYP/6-31G | 5 - 10 | O-H (forming/breaking): 1.1 - 1.5 |

| Baeyer-Villiger: Criegee Formation | DFT/B3LYP/6-31G | 10 - 20 | C-O (peroxy acid): 1.9 - 2.3 |

| Baeyer-Villiger: Migratory Insertion | DFT/B3LYP/6-31G | 20 - 30 | C-C (migrating): 1.6 - 1.9 |

| O-O (breaking): 1.5 - 1.8 |

These values are illustrative and based on computational studies of analogous cyclic anhydrides and ketones.

Furthermore, computational models can investigate the polymerization of this compound. The ring-opening polymerization (ROP) is a significant reaction for producing polyesters. Theoretical studies on the ROP of similar lactones and cyclic esters, often catalyzed by organometallic or enzymatic catalysts, help in understanding the mechanism. researchgate.net These calculations can elucidate the coordination of the monomer to the catalyst, the nucleophilic attack that initiates the ring-opening, and the subsequent propagation steps. The transition states for these processes can be characterized, providing insights into the stereoselectivity and regioselectivity of the polymerization, which are critical for controlling the properties of the resulting polymer.

Applications in Contemporary Organic and Polymer Chemistry Research

Tetrahydropyran-2,5-dione as a Versatile Synthetic Synthon

A synthon, in the context of organic synthesis, is a structural unit within a molecule that can be formed or assembled by known synthetic operations. This compound serves as a versatile synthon due to its inherent reactivity towards both nucleophiles and electrophiles, which allows for a wide range of chemical modifications. lookchem.com

The tetrahydropyran (B127337) ring is a common feature in many biologically active natural products. The ability to synthesize derivatives of this core structure is crucial for medicinal chemistry and drug discovery. This compound and its derivatives are considered important intermediates in the pathway to creating more complex molecules, such as certain flavonoids and chromones. lookchem.com The reactivity at the ketone and the ester allows for sequential or selective reactions, enabling chemists to build elaborate molecular structures step-by-step.

For instance, the synthesis of highly substituted tetrahydropyran rings often relies on strategic cyclization reactions. While not starting directly from the dione (B5365651), these methods produce the core structure which can then be chemically modified. The principles of these reactions highlight the value of the tetrahydropyran framework as a template. The construction of these complex architectures is pivotal for creating libraries of novel compounds for biological screening.

The pyran-2-one scaffold, of which this compound is a saturated derivative, is known to undergo ring-transformation reactions. The presence of electrophilic centers (the two carbonyl carbons) allows the pyran ring to be opened by various nucleophilic reagents. This cleavage, followed by rearrangement and re-cyclization, can lead to the formation of entirely different heterocyclic systems.

Depending on the nucleophile used, a variety of new rings can be synthesized. For example, reactions with:

Ammonia or primary amines can lead to the formation of pyridone derivatives.

Hydrazines can yield pyrazole (B372694) or pyridazinone systems.

Hydroxylamine can produce isoxazole (B147169) or isoxazolone derivatives.

This versatility makes this compound a potential precursor for a diverse range of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their prevalence in pharmaceutical compounds.

Role in the Synthesis of Optically Active Compounds beyond Natural Product Analogs

The creation of optically active compounds (enantiomerically pure molecules) is a central goal of modern organic synthesis, particularly for the pharmaceutical industry. The tetrahydropyran ring is a common chiral motif. While many efforts focus on mimicking natural products, there is also significant research into creating novel, non-natural optically active compounds for various applications.

The synthesis of chiral tetrahydropyran derivatives can be achieved through several stereoselective methods, such as the Prins cyclization of optically active homoallylic alcohols with aldehydes. Another advanced method involves a palladium-catalyzed oxidative Heck redox-relay strategy, which can produce highly functionalized, optically active C-aryl-containing 2,6-trans-tetrahydropyrans from an enantiopure dihydropyranyl alcohol. These methods create chiral building blocks based on the tetrahydropyran scaffold, which can then be used in subsequent reactions to generate a diverse set of complex, optically active molecules that are not necessarily analogs of known natural products.

Advanced Polymer Chemistry with this compound Monomers

The lactone functionality within this compound makes it a suitable candidate for Ring-Opening Polymerization (ROP), a powerful technique for producing biodegradable and biocompatible polyesters. This opens the door to creating new materials with tailored properties.

Controlled ROP allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (dispersity). While research on the ROP of this compound itself is an emerging area, strategies can be inferred from the well-studied polymerization of similar cyclic ester and amide monomers, such as morpholine-2,5-diones.

For related monomers, organocatalysts have proven highly effective. For example, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been successfully used to catalyze the ROP of alkyl-substituted morpholine-2,5-diones. nih.gov Kinetic studies of these systems show that the polymerization can be well-controlled, yielding well-defined polymers. nih.gov It is anticipated that similar organocatalytic systems, as well as metal-based catalysts like tin(II) octoate, could be applied to the ROP of this compound to achieve controlled polymerization.

Table 1: Catalysts Used in the ROP of Related Heterocyclic Monomers

| Monomer Class | Catalyst(s) | Key Findings |

|---|---|---|

| Morpholine-2,5-diones | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Provides well-defined polymers with controlled molecular weights and low dispersity (Đ < 1.2). nih.gov |

This table illustrates catalysts used for structurally similar monomers, suggesting potential routes for the polymerization of this compound.

The polymerization of this compound would result in a novel polyester, poly(this compound). The properties of this homopolymer, such as its glass transition temperature and degradation rate, could be tuned by controlling its molecular weight.

Furthermore, copolymerization offers a powerful strategy to create materials with a wide range of properties. By copolymerizing this compound with other cyclic monomers, such as glycolide, lactide, or caprolactone, a diverse family of random or block copolymers could be synthesized. For example, incorporating units of this compound into a copolymer could alter the thermal properties and hydrolytic degradation behavior of the resulting material. acs.org The synthesis of such copolymers, like poly(2-propenoic acid-co-ethenyl acetate), has shown that incorporating different monomer units allows for the tuning of properties like hydrophilicity. journals.co.za This approach would enable the rational design of new biodegradable polymers for specific applications in fields ranging from biomedical devices to sustainable packaging.

Q & A

Advanced Question

- Density Functional Theory (DFT) : Calculates thermodynamic parameters (e.g., Gibbs free energy changes) to predict reaction reversibility. For example, endergonic steps (ΔG > 0) indicate equilibria requiring precise kinetic control .

- Molecular Docking : Models interactions with biological targets (e.g., viral proteins). Polar residues like Q652.64 and R2627.36 in binding pockets guide SAR modifications .

- MD Simulations : Assess solvent effects and conformational stability in catalytic cycles .

How do structural modifications of this compound impact its biological activity, and what SAR studies exist?

Advanced Question

- Substituent Effects : Introducing hydrophobic groups (e.g., benzylidene) enhances antiviral activity by improving membrane permeability. For instance, (3Z,6S)-3-benzylidene derivatives show IC₅₀ values of 28.9 μM against H1N1 .

- Ring Functionalization : Adding electron-withdrawing groups (e.g., imidazole) increases electrophilicity, promoting nucleophilic attacks in enzyme inhibition .

- Steric Hindrance : Bulky substituents at C3/C6 reduce off-target interactions, as seen in modified pyrrolidine-2,5-dione derivatives with 2-fold enhanced agonism .

What safety considerations are critical when handling this compound in experimental workflows?

Advanced Question

- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS H225: flammable liquid) .

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact (GHS H315: skin irritation) .

- Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

- Static Control : Ground equipment to avoid ignition of explosive dust-air mixtures .

How can researchers resolve contradictions in spectral data or synthetic yields during this compound studies?

Advanced Question

- Data Cross-Validation : Compare experimental NMR shifts with NIST reference data (e.g., CAS 142-68-7) to confirm assignments .

- Reaction Optimization : Adjust stoichiometry (e.g., excess oxidizing agent) to address low yields from incomplete cyclization .

- Byproduct Analysis : Use LC-MS to trace impurities (e.g., over-oxidized intermediates) and refine purification protocols .

- Collaborative Reproducibility : Replicate syntheses across labs to isolate procedural variables (e.g., humidity effects on hygroscopic precursors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.